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Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzimidamide

CAS No.: 929960-29-2

Cat. No.: B1503268

Get Quote

This guide provides a comprehensive technical overview of Dabrafenib (GSK2118436), a

potent and selective inhibitor of BRAF kinases. It is intended for researchers, scientists, and

drug development professionals engaged in oncology and precision medicine. This document

delves into the core chemical properties, mechanism of action, pharmacological profile, and

analytical methodologies pertinent to the development and application of this targeted

therapeutic agent.

Core Chemical Identity and Physicochemical
Properties
Dabrafenib, identified by the CAS number 1195765-45-7 for the free base, is a synthetic

compound belonging to the class of sulfonamides, 1,3-thiazoles, and aminopyrimidines.[1]

While the CAS number 929884-81-1 corresponds to a key intermediate, 3-Bromo-4-fluoro-

benzamidine hydrochloride, used in its synthesis, the final active pharmaceutical ingredient is

Dabrafenib.[2][3][4]
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Property Value Source

Chemical Name

N-{3-[5-(2-amino-4-

pyrimidinyl)-2-(1,1-

dimethylethyl)-1,3-thiazol-4-

yl]-2-fluorophenyl}-2,6-

difluorobenzenesulfonamide

PubChem

Synonyms GSK2118436, Tafinlar® [1]

Molecular Formula C23H20F3N5O2S2 [1]

Molecular Weight 519.6 g/mol [1]

Solubility
Insoluble in water; ≥26 mg/mL

in DMSO
[5]

Physical Appearance Solid [5]

Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib is a potent, ATP-competitive inhibitor of the BRAF kinase.[6] The mitogen-activated

protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation,

differentiation, and survival. In a significant subset of cancers, particularly melanoma, mutations

in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the

BRAF protein and downstream signaling through the MAPK cascade, driving uncontrolled

tumor growth.[7]

Dabrafenib selectively targets these mutated forms of the BRAF kinase.[5][8] By binding to the

ATP-binding domain of mutant BRAF, it prevents the phosphorylation of MEK1 and MEK2, the

immediate downstream targets of BRAF. This inhibition effectively blocks the aberrant signaling

cascade, leading to a reduction in ERK phosphorylation and ultimately inhibiting tumor cell

proliferation.[7][8]

The following diagram illustrates the mechanism of action of Dabrafenib in inhibiting the MAPK

pathway in BRAF-mutant cancer cells.
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Caption: Dabrafenib inhibits mutant BRAF, blocking the MAPK signaling cascade.

Pharmacological Profile
Pharmacodynamics
The primary pharmacodynamic effect of Dabrafenib is the inhibition of cell proliferation in BRAF

V600 mutation-positive tumor cell lines.[8] This is evidenced by a reduction in the levels of

phosphorylated ERK (pERK) in treated cells.[7][8] The inhibitory activity of Dabrafenib is highly

selective for mutant BRAF, with lower potency against wild-type BRAF and other kinases,

which contributes to its therapeutic window.[6][8]

The following table summarizes the in vitro inhibitory concentrations (IC50) of Dabrafenib

against various BRAF mutations.

BRAF Mutation IC50 (nM) Source

V600E 0.5 - 0.6 [5][6][8]

V600K 0.5 - 0.6 [5][8]

V600D 1.9 [5]

Wild-Type 3.2 [8]
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Pharmacokinetics
Dabrafenib exhibits pharmacokinetic properties that allow for oral administration.[7] It is

typically administered twice daily.[9][10] The metabolism of Dabrafenib is a key consideration in

its clinical use. It is a substrate and inducer of cytochrome P450 enzymes, including CYP3A4

and CYP2C8, which can lead to drug-drug interactions.[1]

Clinical Application and Combination Therapy
Dabrafenib is approved for the treatment of patients with unresectable or metastatic melanoma

with BRAF V600E or V600K mutations.[10][11] It has also demonstrated efficacy in patients

with melanoma that has metastasized to the brain.[10]

A significant advancement in the clinical use of Dabrafenib has been its combination with

Trametinib, a MEK inhibitor. Tumors can develop resistance to BRAF inhibition alone by

reactivating the MAPK pathway downstream of BRAF, often through MEK signaling.[12] The

combination of Dabrafenib and Trametinib provides a dual blockade of the MAPK pathway,

which has been shown to improve clinical outcomes compared to Dabrafenib monotherapy.[12]

This combination therapy is also approved for various other solid tumors harboring the BRAF

V600E mutation, including non-small cell lung cancer and anaplastic thyroid cancer.[11][12]

The following workflow outlines the patient selection and treatment process for Dabrafenib

therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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